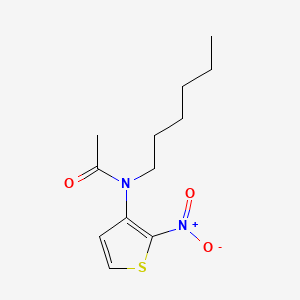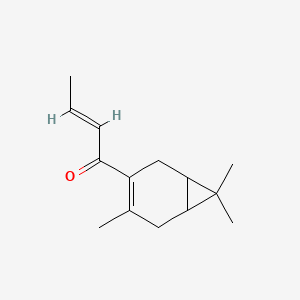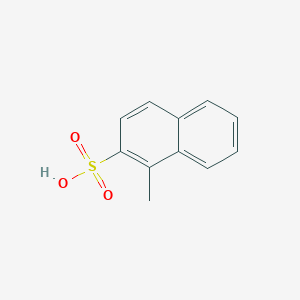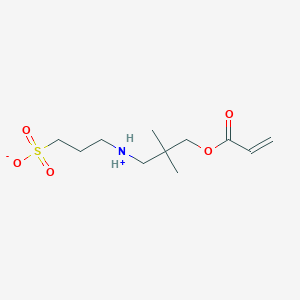
Dipotassium dihydrogen ((propylimino)bis(methylene))diphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le dihydrogénodipotassium ((propylimino)bis(méthylène))diphosphonate est un composé chimique de formule moléculaire C5H13K2NO6P2. Il est connu pour sa structure unique, qui comprend deux ions potassium, un groupe propylimino et un bis(méthylène)diphosphonate. Ce composé est utilisé dans diverses applications scientifiques et industrielles en raison de ses propriétés chimiques distinctives.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du dihydrogénodipotassium ((propylimino)bis(méthylène))diphosphonate implique généralement la réaction de la propylamine avec le formaldéhyde et l'acide phosphoreux, suivie d'une neutralisation avec l'hydroxyde de potassium. Les conditions réactionnelles comprennent souvent des températures et des niveaux de pH contrôlés pour garantir l'obtention du produit souhaité.
Méthodes de production industrielle
Dans les milieux industriels, la production de dihydrogénodipotassium ((propylimino)bis(méthylène))diphosphonate est mise à l'échelle en utilisant des voies de synthèse similaires. Des réacteurs à grande échelle et un contrôle précis des paramètres réactionnels sont utilisés pour obtenir des rendements et une pureté élevés. Le produit final est souvent purifié par cristallisation ou d'autres techniques de séparation.
Analyse Des Réactions Chimiques
Types de réactions
Le dihydrogénodipotassium ((propylimino)bis(méthylène))diphosphonate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents états d'oxydation.
Réduction : Il peut également être réduit, conduisant à la formation d'espèces contenant du phosphore réduit.
Substitution : Le composé peut participer à des réactions de substitution, où un ou plusieurs de ses groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles, notamment la température, le solvant et le pH, sont soigneusement contrôlées pour obtenir les résultats souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des composés de phosphore à l'état d'oxydation supérieur, tandis que la réduction peut produire des espèces à l'état d'oxydation inférieur. Les réactions de substitution conduisent à la formation de nouveaux composés avec des groupes fonctionnels différents.
Applications de la recherche scientifique
Le dihydrogénodipotassium ((propylimino)bis(méthylène))diphosphonate a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et comme catalyseur dans certains processus.
Biologie : Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, notamment son utilisation dans le développement de médicaments.
Industrie : Il est utilisé dans les processus industriels, tels que le traitement de l'eau et comme stabilisateur dans certaines formulations.
Mécanisme d'action
Le mécanisme d'action du dihydrogénodipotassium ((propylimino)bis(méthylène))diphosphonate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux ions métalliques, influençant leur réactivité et leur disponibilité. Il peut également interagir avec les enzymes et d'autres protéines, affectant leur fonction et leur activité. Les voies et les cibles exactes dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé.
Applications De Recherche Scientifique
Dipotassium dihydrogen ((propylimino)bis(methylene))diphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in industrial processes, such as water treatment and as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism of action of dipotassium dihydrogen ((propylimino)bis(methylene))diphosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, influencing their reactivity and availability. It may also interact with enzymes and other proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
- Dihydrogénodipotassium ((éthylimino)bis(méthylène))diphosphonate
- Dihydrogénodipotassium ((méthylimino)bis(méthylène))diphosphonate
- Dihydrogénodipotassium ((butylimino)bis(méthylène))diphosphonate
Unicité
Le dihydrogénodipotassium ((propylimino)bis(méthylène))diphosphonate est unique en raison de son groupe propylimino spécifique, qui lui confère des propriétés chimiques et une réactivité distinctes par rapport aux composés similaires. Cette unicité le rend précieux pour certaines applications où d'autres composés peuvent ne pas être aussi efficaces.
Propriétés
Numéro CAS |
94278-01-0 |
|---|---|
Formule moléculaire |
C5H13K2NO6P2 |
Poids moléculaire |
323.30 g/mol |
Nom IUPAC |
dipotassium;[phosphonatomethyl(propyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C5H15NO6P2.2K/c1-2-3-6(4-13(7,8)9)5-14(10,11)12;;/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12);;/q;2*+1/p-2 |
Clé InChI |
DSQJVNOXKFPYOY-UHFFFAOYSA-L |
SMILES canonique |
CCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



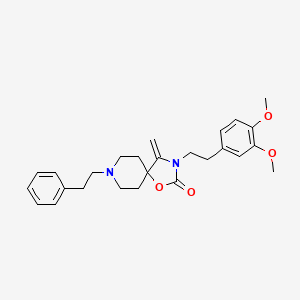
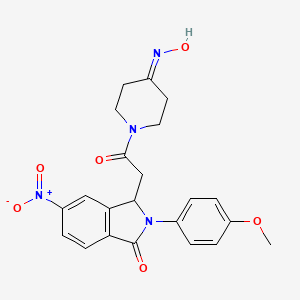
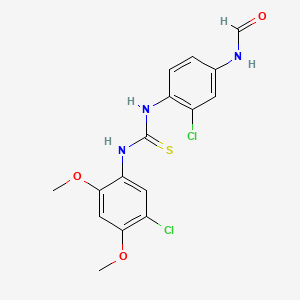
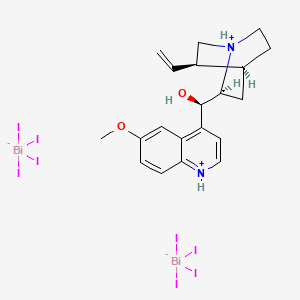
![(1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane](/img/structure/B12689316.png)
